Cas no 2172450-24-5 (4-bromo-1-(4,4-difluorobutyl)-1H-imidazole)

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 4-bromo-1-(4,4-difluorobutyl)-1H-imidazole
- EN300-1613813
- 2172450-24-5
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- インチ: 1S/C7H9BrF2N2/c8-6-4-12(5-11-6)3-1-2-7(9)10/h4-5,7H,1-3H2
- InChIKey: YMYWCVUUVNXURU-UHFFFAOYSA-N
- SMILES: BrC1=CN(C=N1)CCCC(F)F
計算された属性
- 精确分子量: 237.99172g/mol
- 同位素质量: 237.99172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 135
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 17.8Ų
4-bromo-1-(4,4-difluorobutyl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613813-0.1g |
4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |
2172450-24-5 | 0.1g |
$1635.0 | 2023-06-04 | ||
Enamine | EN300-1613813-5.0g |
4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |
2172450-24-5 | 5g |
$5387.0 | 2023-06-04 | ||
Enamine | EN300-1613813-2500mg |
4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |
2172450-24-5 | 2500mg |
$3641.0 | 2023-09-23 | ||
Enamine | EN300-1613813-100mg |
4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |
2172450-24-5 | 100mg |
$1635.0 | 2023-09-23 | ||
Enamine | EN300-1613813-0.05g |
4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |
2172450-24-5 | 0.05g |
$1560.0 | 2023-06-04 | ||
Enamine | EN300-1613813-0.5g |
4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |
2172450-24-5 | 0.5g |
$1783.0 | 2023-06-04 | ||
Enamine | EN300-1613813-10.0g |
4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |
2172450-24-5 | 10g |
$7988.0 | 2023-06-04 | ||
Enamine | EN300-1613813-10000mg |
4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |
2172450-24-5 | 10000mg |
$7988.0 | 2023-09-23 | ||
Enamine | EN300-1613813-2.5g |
4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |
2172450-24-5 | 2.5g |
$3641.0 | 2023-06-04 | ||
Enamine | EN300-1613813-0.25g |
4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |
2172450-24-5 | 0.25g |
$1708.0 | 2023-06-04 |
4-bromo-1-(4,4-difluorobutyl)-1H-imidazole 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
4-bromo-1-(4,4-difluorobutyl)-1H-imidazoleに関する追加情報
Comprehensive Overview of 4-bromo-1-(4,4-difluorobutyl)-1H-imidazole (CAS No. 2172450-24-5)
The compound 4-bromo-1-(4,4-difluorobutyl)-1H-imidazole (CAS No. 2172450-24-5) is a specialized imidazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the bromine substitution and difluorobutyl chain, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in modulating enzyme activity and its applications in drug discovery.
In recent years, the demand for fluorinated organic compounds like 4-bromo-1-(4,4-difluorobutyl)-1H-imidazole has surged, driven by their enhanced metabolic stability and bioavailability. This aligns with the growing focus on precision medicine and targeted therapies, where fluorinated building blocks play a pivotal role. The compound's CAS No. 2172450-24-5 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and material science.
One of the key advantages of 4-bromo-1-(4,4-difluorobutyl)-1H-imidazole is its versatility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are essential for constructing complex molecules in drug development. Additionally, the imidazole core is known for its ability to interact with biological targets, making this compound a promising candidate for kinase inhibitors and GPCR modulators.
From an environmental perspective, the synthesis of 4-bromo-1-(4,4-difluorobutyl)-1H-imidazole adheres to modern green chemistry principles, minimizing waste and hazardous byproducts. This aligns with the global push for sustainable chemical manufacturing, a topic widely discussed in scientific forums and industry reports. Researchers are also exploring its potential in agrochemical formulations, where fluorinated compounds improve pesticide efficacy and reduce environmental persistence.
The compound's physicochemical properties, such as its lipophilicity and hydrogen-bonding capacity, are critical for its performance in biological systems. These attributes are frequently analyzed using computational tools like molecular docking and QSAR modeling, which are trending topics in cheminformatics. Such analyses help predict the compound's behavior in vivo, accelerating its adoption in preclinical studies.
In summary, 4-bromo-1-(4,4-difluorobutyl)-1H-imidazole (CAS No. 2172450-24-5) represents a cutting-edge tool for researchers exploring fluorinated heterocycles and their applications. Its compatibility with modern synthetic methods and relevance to life sciences ensure its continued prominence in scientific literature and industrial workflows. As the field evolves, this compound is poised to contribute to breakthroughs in therapeutic development and functional materials.
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